molecular formula C11H15NO B1277582 2-(Cyclopentyloxy)aniline CAS No. 29026-75-3

2-(Cyclopentyloxy)aniline

Cat. No. B1277582
M. Wt: 177.24 g/mol
InChI Key: FNBWQWIPPGLDPD-UHFFFAOYSA-N
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Patent
US04153446

Procedure details

Iron 60 mesh (51.9 g, 0.93 mole), water (220 cc), ethanol (244 cc) and concentrated hydrochloric acid (14.2 cc) were heated to reflux under a nitrogen blanket. Then 2-cyclopentoxynitrobenzene (55.2 g, 0.27 mole) was added at reflux over a period of 2 hrs. The reaction was maintained at reflux for an additional 3 hrs. The pH was adjusted to 7-8 by the addition of concentrated ammonium hydroxide. The reaction mixture then was filtered at 30° C., and the filtrate was washed with 200 cc of ether. The filtrate was extracted with 4×50 cc of ether and the combined ether extracts were subjected to rotary evaporation. The crude product was fractionally distilled at 126°-130° C. at 2.0-2.5 mm. Hg to yield 30.3 g (64.3%) of product.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
reactant
Reaction Step Three
Quantity
14.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
244 mL
Type
solvent
Reaction Step Three
Yield
64.3%

Identifiers

REACTION_CXSMILES
O.Cl.[CH:3]1([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)[CH2:7][CH2:6][CH2:5][CH2:4]1.[OH-].[NH4+]>[Fe].C(O)C>[CH:3]1([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
O
Name
Quantity
14.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
244 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen blanket
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over a period of 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture then was filtered at 30° C.
WASH
Type
WASH
Details
the filtrate was washed with 200 cc of ether
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 4×50 cc of ether
CUSTOM
Type
CUSTOM
Details
the combined ether extracts were subjected to rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The crude product was fractionally distilled at 126°-130° C. at 2.0-2.5 mm. Hg

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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